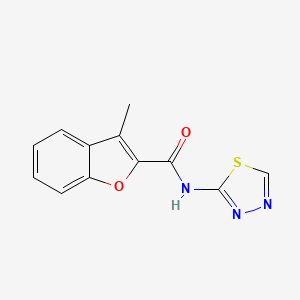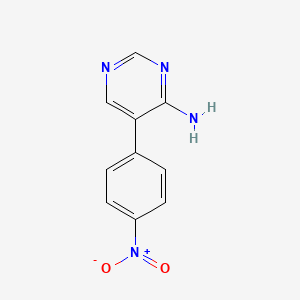![molecular formula C17H17N5O B5967688 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B5967688.png)
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide, also known as PTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the family of tetrazole-containing compounds that exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been shown to have a range of biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In inflammation research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the infiltration of immune cells into inflamed tissues. In neurological disorders research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been shown to have anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors.
实验室实验的优点和局限性
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is also relatively stable and can be stored for extended periods without significant degradation. However, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which can limit its bioavailability and pharmacokinetic properties. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide also has limited selectivity for specific molecular targets, which can lead to off-target effects and potential toxicity.
未来方向
There are several future directions for 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disorders. 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Further research is needed to fully understand the mechanism of action and biological effects of 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide and to explore its potential as a therapeutic agent.
合成方法
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can be synthesized through a multi-step process that involves the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. The resulting compound is then reacted with 4-aminobenzonitrile in the presence of copper(I) iodide to obtain the tetrazole-containing intermediate. Finally, the intermediate is reacted with 4-chlorobutyryl chloride to yield the desired product, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide.
科学研究应用
4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological disorders research, 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has been shown to have anticonvulsant and neuroprotective effects.
属性
IUPAC Name |
4-phenyl-N-[4-(tetrazol-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(8-4-7-14-5-2-1-3-6-14)19-15-9-11-16(12-10-15)22-13-18-20-21-22/h1-3,5-6,9-13H,4,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSOGMHXWAREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-methyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5967610.png)
![2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5967614.png)
![N-ethyl-N',N'-dimethyl-N-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B5967624.png)
![1-methyl-2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5967644.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B5967647.png)
![2-(4-chlorophenyl)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B5967653.png)
![N-(4-fluorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B5967658.png)
![1-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5967661.png)
![(1-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol bis(trifluoroacetate) (salt)](/img/structure/B5967668.png)

![4-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5967689.png)

![7-(1,3-benzodioxol-5-yl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5967706.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5967708.png)